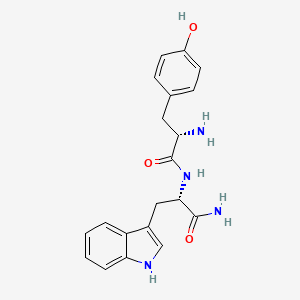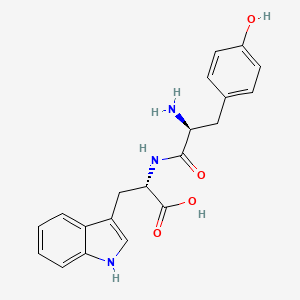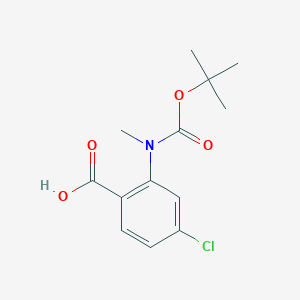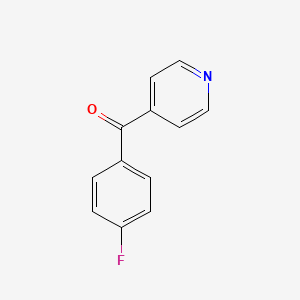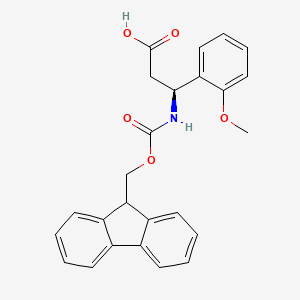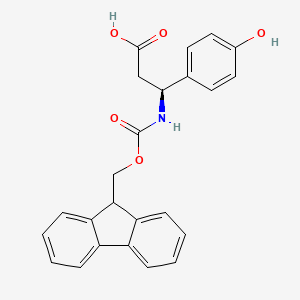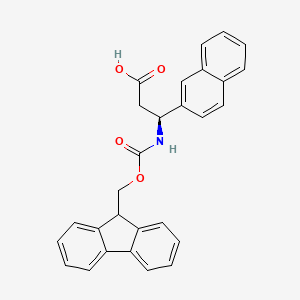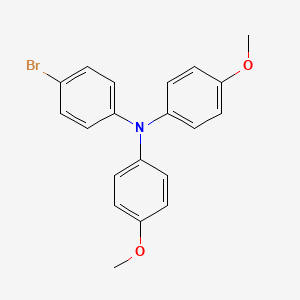
4-bromo-N,N-bis(4-methoxyphenyl)aniline
概要
説明
Synthesis Analysis
The synthesis of 4-bromo-N,N-bis(4-methoxyphenyl)aniline involves the dissolution of N,N-bis(4-methoxyphenyl)aniline in dimethylformamide (DMF). N-bromosuccinimide is then dissolved in DMF and added dropwise to the reaction mixture.Molecular Structure Analysis
The molecular structure of 4-bromo-N,N-bis(4-methoxyphenyl)aniline consists of a bromophenyl group and two methoxyphenyl groups attached to a central nitrogen atom . The InChI code for this compound is 1S/C20H18BrNO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3 .Physical And Chemical Properties Analysis
4-Bromo-N,N-bis(4-methoxyphenyl)aniline has a molecular weight of 384.3 g/mol . It has a computed XLogP3-AA value of 5.8, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 21.7 Ų .科学的研究の応用
Photodynamic Therapy Agents
Derivatives of 4-bromo-N,N-bis(4-methoxyphenyl)aniline are used in the synthesis of hydrophilic conjugated porphyrin dimers. These dimers are significant in one-photon and two-photon photodynamic therapy, a treatment method for cancer that involves light-sensitive compounds .
Analytical Chemistry Applications
In analytical chemistry, 4-bromo-N,N-bis(4-methoxyphenyl)aniline can be used as an internal standard. It helps in the determination of iodine present in various forms, such as iodide in pharmaceuticals or iodate in iodized table salt .
Safety and Hazards
特性
IUPAC Name |
N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCDCFFPMMCPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194416-45-0 | |
| Record name | 4-Bromo-4',4''-dimethoxytriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-bromo-N,N-bis(4-methoxyphenyl)aniline in the synthesis of luminescent radicals?
A1: 4-bromo-N,N-bis(4-methoxyphenyl)aniline serves as a crucial precursor in synthesizing carbene-triphenylamine hybrids, which are capable of forming luminescent radicals. [] The bromine atom in its structure allows for a direct C2-arylation reaction with N-heterocyclic carbenes. This reaction is key to creating the hybrid molecules that exhibit redox activity and ultimately give rise to either carbon- or nitrogen-centered luminescent radicals upon chemical reduction or oxidation, respectively. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


